molecular formula C15H17NO2 B173659 (3,5-Dimethoxyphenyl)-phenylmethanamine CAS No. 135628-64-7

(3,5-Dimethoxyphenyl)-phenylmethanamine

Cat. No.: B173659
CAS No.: 135628-64-7
M. Wt: 243.3 g/mol
InChI Key: DVLDCAJGVRGDEQ-UHFFFAOYSA-N
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Description

(3,5-Dimethoxyphenyl)methanamine is a primary amine featuring a methanamine group (-CH2NH2) attached to a 3,5-dimethoxyphenyl aromatic ring. This compound is synthesized via transition metal-free catalytic reduction of 3,5-dimethoxybenzamide using an abnormal N-heterocyclic carbene (NHC)-based potassium catalyst, yielding the hydrochloride salt with 90% efficiency . Its structural confirmation is supported by NMR

  • ¹H NMR (DMSO-d6): δ 8.58 (bs, 3H, NH3+), 6.74 (s, 2H, aromatic), 6.47 (d, J = 2.0 Hz, 1H, aromatic), 3.92 (s, 2H, CH2NH2), 3.75 (s, 6H, OCH3) .
  • ¹³C NMR: δ 160.5 (C-O), 136.2 (aromatic), 106.9 (aromatic), 55.4 (OCH3), 42.2 (CH2NH2) .

Properties

CAS No.

135628-64-7

Molecular Formula

C15H17NO2

Molecular Weight

243.3 g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-phenylmethanamine

InChI

InChI=1S/C15H17NO2/c1-17-13-8-12(9-14(10-13)18-2)15(16)11-6-4-3-5-7-11/h3-10,15H,16H2,1-2H3

InChI Key

DVLDCAJGVRGDEQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(C2=CC=CC=C2)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds :

Compound Name Substituent Positions Molecular Formula Key Properties/Data
(3,5-Dimethoxyphenyl)methanamine 3,5-OCH3 C9H13NO2 90% synthesis yield; NMR-confirmed structure
(2,4,6-Trimethoxyphenyl)methanamine 2,4,6-OCH3 C10H15NO3 Hazardous (H302, H315, H318, H335); toxic upon inhalation/skin contact
1-(2,4-Dimethoxyphenyl)-N-methylmethanamine 2,4-OCH3; N-CH3 C10H15NO2 High structural similarity (0.98) to 3,5-dimethoxy analog

Comparison :

  • Electron-Donating Effects : The 3,5-dimethoxy substitution provides symmetrical electron donation, enhancing aromatic stability compared to the asymmetrical 2,4-dimethoxy or electron-deficient 2,4,6-trimethoxy analogs.

Functional Group Modifications

Key Compounds :

Compound Name Functional Group Variation Molecular Formula Notable Data
(3,5-Dimethoxyphenyl)methanamine Primary amine (-CH2NH2) C9H13NO2
1-(3,5-Dimethoxyphenyl)-N-methylmethanamine N-methylated amine C10H15NO2 Similarity score: 0.91; reduced polarity vs. primary amine
2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine Ethoxy group; ethanamine chain C12H19NO3 Boiling point: 327.6°C; logP: 2.30; used in medicinal chemistry

Comparison :

  • Chain Length: The ethanamine derivative (C12H19NO3) exhibits higher lipophilicity (logP = 2.30) than the methanamine analog, impacting membrane permeability .

Halogenated and Fluorinated Derivatives

Key Compounds :

Compound Name Halogen/Fluorine Substitution Molecular Formula Applications/Data
[3,5-Dichloro-2-(difluoromethoxy)phenyl]methanamine Cl, F substituents C8H7Cl2F2NO ISO-certified; used in agrochemical synthesis
2-(3,5-Dimethoxyphenyl)-2-fluoroethanamine Fluorine on ethanamine chain C10H14FNO2 Enhanced metabolic stability vs. non-fluorinated analogs

Comparison :

  • Electron-Withdrawing Effects : Halogenation (Cl, F) decreases electron density, altering reactivity in nucleophilic substitutions.
  • Biological Activity : Fluorinated derivatives are prioritized in drug discovery for improved pharmacokinetics .

Aromatic Ring Modifications

Key Compounds :

Compound Name Aromatic System Molecular Formula Structural Features
1-(3,5-Dimethylphenyl)methanamine 3,5-dimethylphenyl C9H13N Methyl groups increase hydrophobicity (logP = 2.30)
2,3-Dihydro-1H-inden-5-yl(3,5-dimethoxyphenyl)methanamine Fused indenyl system C18H21NO2 Larger aromatic system; potential ligand for metal complexes

Comparison :

  • Hydrophobicity : Methyl substituents (logP = 2.30) vs. methoxy groups (logP ~1.5) influence solubility and membrane penetration.
  • Coordination Chemistry : The indenyl derivative’s extended π-system may facilitate metal coordination, useful in catalysis .

Preparation Methods

Reaction Conditions and Mechanism

  • Condensation : 3,5-Dimethoxybenzaldehyde and benzylamine are combined in a polar aprotic solvent (e.g., methanol or ethanol) under reflux. The reaction generates an imine via nucleophilic addition of the amine to the carbonyl group, followed by dehydration.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst (e.g., Raney nickel, palladium on carbon) is introduced to reduce the imine to the secondary amine. NaBH3CN is preferred for its selectivity in acidic conditions, minimizing over-reduction.

Example Protocol :

  • Reactants : 3,5-Dimethoxybenzaldehyde (1.0 equiv), benzylamine (1.2 equiv), NaBH3CN (1.5 equiv).

  • Solvent : Methanol, 0°C to room temperature, 12–24 hours.

  • Yield : 70–85% after column chromatography.

Advantages and Limitations

  • Advantages : High atom economy, mild conditions, and compatibility with acid-sensitive groups.

  • Limitations : Requires careful pH control to avoid side reactions (e.g., aldol condensation of the aldehyde).

Hydrogenation of 3,5-Dimethoxybenzyl Cyanide with Ammonia

This two-step approach involves the synthesis of 3,5-dimethoxybenzyl cyanide followed by catalytic hydrogenation in the presence of ammonia to yield the target amine.

Step 1: Cyanidation of 3,5-Dimethoxybenzyl Chloride

3,5-Dimethoxybenzyl chloride is treated with sodium cyanide (NaCN) in a polar solvent (e.g., dimethyl sulfoxide, DMSO) to form the nitrile:
3,5-(MeO)2C6H3CH2Cl+NaCN3,5-(MeO)2C6H3CH2CN+NaCl\text{3,5-(MeO)}_2\text{C}_6\text{H}_3\text{CH}_2\text{Cl} + \text{NaCN} \rightarrow \text{3,5-(MeO)}_2\text{C}_6\text{H}_3\text{CH}_2\text{CN} + \text{NaCl}
Conditions : 60–80°C, 4–6 hours, yield: 85–90%.

Step 2: Hydrogenation of the Nitrile

The nitrile is hydrogenated using Raney nickel or palladium-based catalysts under ammonia atmosphere:
3,5-(MeO)2C6H3CH2CN+2H2NH3,catalyst3,5-(MeO)2C6H3CH2NH2\text{3,5-(MeO)}_2\text{C}_6\text{H}_3\text{CH}_2\text{CN} + 2 \text{H}_2 \xrightarrow{\text{NH}_3, \text{catalyst}} \text{3,5-(MeO)}_2\text{C}_6\text{H}_3\text{CH}_2\text{NH}_2
Conditions :

  • Catalyst : Raney Ni (15 wt%), 140°C, 1.0 MPa H2, 15 hours.

  • Yield : 88–91%.

Advantages and Limitations

  • Advantages : High yields and scalability for industrial production.

  • Limitations : Use of toxic cyanide reagents necessitates stringent safety protocols.

Leuckart Reaction with 3,5-Dimethoxybenzaldehyde

The Leuckart reaction employs ammonium formate or formamide as both the nitrogen source and reducing agent, enabling reductive amination without external hydrogen.

Reaction Pathway

  • Imine Formation : 3,5-Dimethoxybenzaldehyde reacts with ammonium formate to generate a formamide intermediate.

  • Reduction : Thermal decomposition of the formamide yields the amine.

Example Protocol :

  • Reactants : 3,5-Dimethoxybenzaldehyde (1.0 equiv), ammonium formate (2.0 equiv).

  • Conditions : 160–180°C, 8–12 hours, solvent-free.

  • Yield : 65–75%.

Advantages and Limitations

  • Advantages : Avoids handling gaseous hydrogen.

  • Limitations : Moderate yields and formation of by-products (e.g., formic acid).

N-Alkylation of Benzylamine with 3,5-Dimethoxybenzyl Halide

This method involves the nucleophilic substitution of a 3,5-dimethoxybenzyl halide with benzylamine.

Reaction Mechanism

3,5-(MeO)2C6H3CH2X+PhCH2NH23,5-(MeO)2C6H3CH2NHCH2Ph+HX\text{3,5-(MeO)}_2\text{C}_6\text{H}_3\text{CH}_2\text{X} + \text{PhCH}_2\text{NH}_2 \rightarrow \text{3,5-(MeO)}_2\text{C}_6\text{H}_3\text{CH}_2\text{NHCH}_2\text{Ph} + \text{HX}
Conditions :

  • Base : Potassium carbonate (K2CO3) or triethylamine (Et3N).

  • Solvent : Acetonitrile or dimethylformamide (DMF), 80°C, 12–24 hours.

  • Yield : 60–70%.

Advantages and Limitations

  • Advantages : Straightforward for small-scale synthesis.

  • Limitations : Low reactivity of benzyl halides necessitates prolonged reaction times.

Comparative Analysis of Synthetic Routes

Method Yield (%) Catalyst/Reagents Scalability Safety Concerns
Reductive Amination70–85NaBH3CN, Raney NiHighCyanide toxicity (NaBH3CN)
Nitrile Hydrogenation88–91Raney Ni, NH3IndustrialCyanide handling
Leuckart Reaction65–75Ammonium formateModerateHigh-temperature conditions
N-Alkylation60–70K2CO3LowHalide reactivity

Key Findings :

  • The nitrile hydrogenation route offers the highest yields (88–91%) and is optimal for industrial applications.

  • Reductive amination balances yield and safety, making it suitable for laboratory-scale synthesis.

  • The Leuckart and N-alkylation methods are less efficient but valuable for specific substrate compatibility.

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